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Compound of Interest

2-(1-Aminopropyl)phenol
Compound Name:

hydrochloride
CAS No.: 1311314-31-4
Cat. No.: B2986784

Get Quote

Executive Summary

This guide delineates the structural, physicochemical, and synthetic divergences between 2-
aminophenol (2-AP) and 2-(1-aminopropyl)phenol (2-1-APP). While both share an ortho-
substituted phenol scaffold, they represent fundamentally different chemical classes: 2-AP is an
aniline derivative, whereas 2-1-APP is a benzylic amine. This distinction dictates their reactivity
profiles, basicity, and utility in drug development.
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2-(1-Aminopropyl)phenol

Feature 2-Aminophenol (2-AP)

(2-1-APP)

N ) ) Benzylic Amine (Aliphatic

Structure Class Aniline (Aromatic Amine) ]

Amine)
Chirality Achiral Chiral (C1 of propyl chain)
Amine Basicity (pKa) Weak (~4.78) Strong (~9.0-9.5, predicted)

N Low (Oxidizes to Quinone Moderate (Benzylic position
Redox Stability ] N
Imines) sensitive)

Chiral Synthons, 1,3-
) o Dyes, Benzoxazoles, Redox ) )
Primary Application ) ) Benzoxazines, CNS Active
Active Ligands
Pharmacophores

Part 1: Structural & Physicochemical Divergence

The core difference lies in the electronic connectivity of the nitrogen atom.[1] In 2-AP, the
nitrogen lone pair is conjugated with the aromatic ring, significantly reducing its basicity. In 2-1-
APP, the nitrogen is separated from the ring by a saturated carbon (the benzylic position),
interrupting conjugation and maintaining aliphatic amine characteristics.

Electronic Landscape & Basicity

e 2-Aminophenol: The amine is an electron donor to the ring (

effect). The conjugate acid (anilinium) has a pKa of ~4.78. At physiological pH (7.4), it exists
largely as the neutral free base.

e 2-(1-Aminopropyl)phenol: The amine behaves like benzylamine. The conjugate acid
(ammonium) has a predicted pKa of ~9.0-9.5. At physiological pH, it exists predominantly as
the cationic ammonium species, often forming a stable internal salt (zwitterion) with the
phenolate.

Chirality & Sterics

e 2-AP: Planar, achiral molecule.
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o 2-1-APP: Possesses a stereocenter at the benzylic carbon. This introduces chirality, making
enantioselective synthesis or resolution a critical step in pharmaceutical applications. The
propyl chain adds steric bulk, influencing binding affinity and preventing certain planar
cyclization modes.

Visualization of Structural Differences

2-(1-Aminopropyl)phenol (2-1-APP) ) I .
. Chiral | Steric Bulk Electronic State N-Lone Pair Isolated
Structural Homologation
(+ Propyl Chain) _ __

pKa (NH3+) = 9.5 (Strong Base)

2-Aminophenol (2-AP)
Achiral | Planar
pKa (NH3+) = 4.8

Electronic State

N-Lone Pair Conjugated
(Weak Base)

Click to download full resolution via product page

Figure 1: Structural and electronic divergence between the aniline scaffold (2-AP) and the
benzylic amine scaffold (2-1-APP).

Part 2: Synthetic Pathways & Access

The synthesis of these two molecules requires distinct strategies due to the nature of the C-N
bond formation.

Synthesis of 2-Aminophenol (Reductive Strategy)

2-AP is classically synthesized via the reduction of 2-nitrophenol. This is a redox operation
preserving the carbon skeleton.

o Precursor: 2-Nitrophenol.

» Reagents:

(Bechamp), or
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o Key Challenge: Preventing oxidation of the product back to quinone species during isolation.

Synthesis of 2-(1-Aminopropyl)phenol (Constructive
Strategy)

2-1-APP requires the formation of a C-N bond at a benzylic position, typically starting from a
ketone.

Precursor: 2'-Hydroxypropiophenone (CAS: 610-99-1).
e Method: Reductive Amination.[2]
e Mechanism: Ketone

Imine
Amine.

o Key Challenge: Stereocontrol (if a single enantiomer is required) and preventing phenol-
driven side reactions.

Experimental Protocol: Reductive Amination for 2-1-APP

Note: This protocol produces racemic 2-1-APP.

e Imine Formation:
o Dissolve 2'-hydroxypropiophenone (10 mmol) in dry Methanol (30 mL).
o Add Ammonium Acetate (

, 100 mmol, 10 eq) to ensure saturation and drive equilibrium.

o Critical Step: Add activated 3A molecular sieves to sequester water and promote imine
formation. Stir at RT for 4 hours.

e Reduction:
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o Cool the mixture to 0°C.
o Add Sodium Cyanoborohydride (

, 15 mmol) portion-wise. Caution: Generates HCN if acidified; maintain pH > 6.
o Allow to warm to RT and stir for 12—16 hours.
o Workup:
o Quench with saturated
.[2] Remove methanol under vacuum.

o Extract with Ethyl Acetate (3x).

o Purification: The amine is basic. Wash organic layer with brine.[2] If high purity is needed,
extract the amine into 1M HCI, wash the aqueous layer with ether (removes unreacted
ketone), then basify aqueous layer (pH 12) and re-extract with DCM.

| 2-(1-Aminopropyl)phenol Route

2-Nitrophenol

:

Reduction
(H2/Pd or Fe/HCI)

2'-Hydroxypropiophenone

:

Imine Intermediate
(NH40Ac)

Reductive Amination
(NaBH3CN)

2-(1-Aminopropyl)phenol
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Figure 2: Synthetic divergence showing the reduction pathway for 2-AP versus the reductive
amination pathway for 2-1-APP.

Part 3: Reactivity Profile & Heterocyclic Utility[3]

The difference in nitrogen nucleophilicity and the carbon linker length dictates the type of
heterocycles these molecules form.

2-Aminophenol: Benzoxazole Synthesis

2-AP is the "gold standard" precursor for Benzoxazoles.
e Reaction: Condensation with carboxylic acids or aldehydes followed by oxidation.

e Mechanism: The nucleophilic amine attacks the carbonyl, followed by ring closure by the
phenol oxygen.

e Product: A planar, aromatic 5-membered heterocyclic ring fused to benzene.

2-(1-Aminopropyl)phenol: 1,3-Benzoxazine Synthesis

2-1-APP cannot form benzoxazoles directly due to the extra carbon in the chain. Instead, it
forms dihydro-1,3-benzoxazines.

» Reaction: Condensation with aldehydes (e.g., Formaldehyde).

e Mechanism: The amine and phenol act as a 1,5-dinucleophile system reacting with a one-
carbon electrophile.

e Product: A 6-membered saturated heterocyclic ring fused to benzene.

 Significance: These scaffolds are precursors to Betti bases and possess unique biological
activity (e.g., antibacterial).

Oxidation Sensitivity
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e 2-AP: Highly sensitive. Oxidizes in air/solution to 2-aminophenoxazin-3-one (red/brown dye).
[3] Requires handling under inert atmosphere for sensitive catalytic steps.

e 2-1-APP: The amine is oxidatively stable (non-conjugated). The phenol moiety is still
susceptible to oxidation, but the lack of direct N-conjugation prevents the rapid formation of
guinone imines.

Part 4: Pharmacological Implications

For drug development professionals, the choice between these scaffolds is often a choice
between a flat linker and a chiral pharmacophore.

Parameter 2-AP Scaffold 2-1-APP Scaffold

CNS Agents,

Drug Class Examples NSAIDs, Antimicrobials S
Sympathomimetics

3D Pocket fitting, Chiral

Binding Mode Intercalation, Flat stacking -
recognition
High (Lipophilic propyl chain +
BBB Permeability Moderate (Polar surface area) g. (Lipop Propy
amine pKa)
] N-Acetylation, O- Deamination (MAO), Benzylic
Metabolism o ]
Glucuronidation hydroxylation

Case Study Relevance:

e 2-AP is often found in the core of kinase inhibitors where a flat H-bond donor/acceptor motif
is needed.

e 2-1-APP mimics the catecholamine/phenethylamine skeleton (structurally related to
amphetamines, but with an ortho-OH). It is valuable for designing ligands that target
adrenergic or dopaminergic receptors where the chiral benzylic carbon dictates potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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